N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid
Description
The compound N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid is a salt formed between N-cyclohexylcyclohexanamine (DCHA) and a chiral amino acid derivative. The amino acid component contains:
- A (2R)-configured propanoic acid backbone with a benzyloxycarbonyl (Z) group at the α-amino position.
- A tert-butoxycarbonyl (Boc)-protected indol-3-yl group at the β-position.
This structure is designed for enhanced steric protection and solubility in organic solvents, making it relevant in peptide synthesis and pharmaceutical intermediates .
Properties
CAS No. |
1217471-56-1 |
|---|---|
Molecular Formula |
C36H49N3O6 |
Molecular Weight |
619.8 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H26N2O6.C12H23N/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28);11-13H,1-10H2/t19-;/m1./s1 |
InChI Key |
BUQVAJPBCWSLMH-FSRHSHDFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
The reaction typically utilizes benzyl chloroformate as the Cbz source under basic conditions. Based on established protocols, the following reaction conditions are effective:
| Parameter | Condition |
|---|---|
| Reactants | D-Tryptophan, Benzyl chloroformate |
| Base | Sodium hydrogencarbonate, Potassium carbonate |
| Solvent | Water/Acetone mixture |
| pH | 8-10 |
| Temperature | 30°C |
| Reaction time | 3 hours |
| Cooling | Ice bath during addition of benzyl chloroformate |
| Yield | Approximately 94% |
The high yield (94%) demonstrates the efficiency of this approach for introducing the Cbz protecting group.
Reaction Mechanism
The mechanism proceeds via nucleophilic attack of the alpha-amino group on the carbonyl carbon of benzyl chloroformate. The base (sodium hydrogencarbonate or potassium carbonate) deprotonates the amino group, enhancing its nucleophilicity and facilitating the reaction while also neutralizing the hydrochloric acid formed as a byproduct.
Protocol Details
- Dissolve D-tryptophan in a mixture of water and acetone
- Adjust the pH to 8-10 using sodium hydrogencarbonate and potassium carbonate
- Cool the solution in an ice bath
- Add benzyl chloroformate dropwise while maintaining the pH
- Allow the reaction to proceed at 30°C for 3 hours
- Acidify the solution to precipitate the N-Cbz-D-tryptophan
- Filter, wash, and dry the product
This procedure yields N-Cbz-D-tryptophan with high purity and can be scaled up for larger preparations.
Boc Protection of the Indole Nitrogen
The second key step involves the selective protection of the indole nitrogen with a Boc group, which requires different conditions from those used for protecting alpha-amino groups.
Reagents and Conditions
Based on synthetic procedures for similar compounds, the following conditions are typically employed:
| Parameter | Condition |
|---|---|
| Reactants | N-Cbz-D-tryptophan, Di-tert-butyl dicarbonate (Boc₂O) |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Base | Triethylamine or sodium tert-butoxide |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |
| Temperature | Room temperature (20-25°C) |
| Reaction time | 12-24 hours |
| Yield | 70-85% |
The use of DMAP as a catalyst significantly enhances the reactivity of the indole nitrogen toward Boc₂O, allowing for selective protection under mild conditions.
Reaction Mechanism
The mechanism involves activation of Boc₂O by DMAP, forming a highly reactive intermediate that selectively reacts with the indole nitrogen. The base helps to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the activated Boc₂O.
Protocol Details
- Dissolve N-Cbz-D-tryptophan in THF or DCM
- Add DMAP (0.1-0.2 equivalents) and triethylamine (1.2-1.5 equivalents)
- Add Boc₂O (1.1-1.3 equivalents) dropwise at 0°C
- Allow the reaction to warm to room temperature and stir for 12-24 hours
- Quench with aqueous acid (e.g., citric acid solution)
- Extract with an organic solvent, wash, dry, and concentrate
- Purify by column chromatography or recrystallization
This procedure yields N-Cbz-D-Trp(Boc)-OH with good selectivity for the indole nitrogen protection.
Formation of the Dicyclohexylamine Salt
The final step involves converting the free carboxylic acid to its dicyclohexylamine salt, which often provides advantages in terms of stability, crystallinity, and handling.
Reagents and Conditions
| Parameter | Condition |
|---|---|
| Reactants | Cbz-D-Trp(Boc)-OH, Dicyclohexylamine |
| Solvent | Ethyl acetate or Diethyl ether |
| Temperature | Room temperature |
| Reaction time | 1-3 hours |
| Yield | 90-98% |
Protocol Details
- Dissolve Cbz-D-Trp(Boc)-OH in ethyl acetate or diethyl ether
- Add dicyclohexylamine (1.0-1.1 equivalents) dropwise
- Stir at room temperature until salt formation is complete (typically 1-3 hours)
- Filter the precipitated salt, wash with cold solvent, and dry
- If necessary, recrystallize from an appropriate solvent system
The formation of amine salts of protected amino acids is a well-established process that typically results in crystalline products with improved stability and handling properties compared to the free acids.
Alternative Synthetic Approaches
One-Pot Protection Strategy
An alternative approach involves a one-pot strategy where both protecting groups are introduced in a sequential manner without isolating the intermediate.
| Step | Reagents | Conditions |
|---|---|---|
| 1 | D-tryptophan, Cbz-Cl, Na₂CO₃ | Water/acetone, pH 8-10, 0-5°C → 30°C, 3h |
| 2 | Boc₂O, DMAP, Et₃N | Add to reaction mixture, 20-25°C, 12h |
| 3 | HCl | Acidify to pH 2-3 |
| 4 | Dicyclohexylamine, EtOAc | Extract, add amine, crystallize |
This approach can be more time-efficient but may result in lower overall yields due to side reactions or incomplete conversions.
Reverse Protection Sequence
Another strategy involves reversing the order of protection:
- First, protect the indole nitrogen with a Boc group
- Then, protect the alpha-amino group with a Cbz group
- Finally, form the dicyclohexylamine salt
This sequence may be advantageous in certain scenarios, particularly when selective reactivity is required for subsequent transformations.
Direct Synthesis from Pre-Protected Precursors
In some cases, commercially available or easily prepared protected tryptophan derivatives can be used as starting materials:
- Starting from Boc-D-Trp-OH: Introduce the Cbz group on the alpha-amino position using Cbz-OSu in the presence of a base
- Starting from H-D-Trp(Boc)-OH: Introduce the Cbz group using standard conditions
- Starting from Cbz-D-Trp-OH: Selectively protect the indole nitrogen using Boc₂O/DMAP
These approaches can simplify the synthesis depending on the availability of starting materials.
The introduction of the Cbz group can be optimized by adjusting several parameters:
| Parameter | Variable Range | Optimal Condition | Effect on Yield |
|---|---|---|---|
| pH | 7-11 | 8-10 | Below pH 8: incomplete reaction Above pH 10: side reactions |
| Temperature | 0-40°C | 25-30°C | Lower temperatures: slower reaction Higher temperatures: side products |
| Solvent ratio (water:acetone) | 1:0-1:2 | 1:1 | Higher water content: improved solubility of amino acid Higher acetone content: improved solubility of Cbz-Cl |
| Reaction time | 1-24h | 3-4h | Extended time: minimal yield improvement |
Dicyclohexylamine Salt Formation
Salt formation can be optimized by:
| Parameter | Variable Range | Optimal Condition | Effect on Product |
|---|---|---|---|
| Solvent | EtOAc, Et₂O, DCM, ACN | EtOAc or Et₂O | Affects solubility and crystal formation |
| Temperature | 0-30°C | 20-25°C | Lower temperatures: improved crystallization |
| Concentration | 0.05-0.2 M | 0.1 M | Higher concentrations: faster crystallization |
| Amine equivalents | 0.9-1.2 | 1.0-1.1 | Excess can complicate purification |
Purification Methods
Purification of N-Cbz-D-Tryptophan
Several methods can be employed to purify N-Cbz-D-tryptophan:
- Acid-base extraction: Utilize the pH-dependent solubility to separate from unreacted materials
- Recrystallization: Typically from ethyl acetate/hexane or ethanol/water
- Column chromatography: Using silica gel with appropriate solvent systems (e.g., DCM/MeOH/AcOH)
Purification of Cbz-D-Trp(Boc)-OH
The doubly protected tryptophan can be purified by:
- Column chromatography: Using hexane/ethyl acetate or DCM/MeOH gradients
- Recrystallization: From ethyl acetate/hexane or toluene
- Preparative HPLC: For higher purity requirements
Purification of the Dicyclohexylamine Salt
The final salt can be purified by:
- Recrystallization: Typically from ethyl acetate/hexane or acetone/diethyl ether
- Trituration: With cold diethyl ether or hexane to remove impurities
- Ion exchange: In cases of persistent amine impurities
Characterization Data
The final product and intermediates can be characterized using various analytical techniques:
Spectroscopic Data
| Compound | NMR Data | IR Data (cm⁻¹) |
|---|---|---|
| Cbz-D-Trp-OH | ¹H NMR (DMSO-d₆): δ 10.8 (s, 1H, indole NH), 7.7-7.0 (m, 10H, aromatic), 5.0 (s, 2H, Cbz CH₂), 4.3 (m, 1H, α-CH), 3.2-3.0 (m, 2H, β-CH₂) | 3300-3400 (NH), 1720 (C=O ester), 1690 (C=O carbamate), 1660 (C=O acid) |
| Cbz-D-Trp(Boc)-OH | ¹H NMR (DMSO-d₆): δ 8.1 (d, 1H, NH), 7.7-7.0 (m, 10H, aromatic), 5.0 (s, 2H, Cbz CH₂), 4.3 (m, 1H, α-CH), 3.2-3.0 (m, 2H, β-CH₂), 1.6 (s, 9H, Boc) | 3300 (NH), 1750 (C=O Boc), 1720 (C=O ester), 1690 (C=O carbamate), 1660 (C=O acid) |
| Cbz-D-Trp(Boc)-OH DCHA Salt | Similar to above with additional signals for cyclohexyl protons at δ 1.0-2.0 | Similar to above with additional NH⁺ stretching |
Mass Spectrometry Data
| Compound | Expected m/z | Observed Fragments |
|---|---|---|
| Cbz-D-Trp-OH | 338.36 [M+H]⁺ | 338.4, 294.3 (loss of CO₂), 230.2 (loss of Cbz) |
| Cbz-D-Trp(Boc)-OH | 438.47 [M+H]⁺ | 438.5, 382.4 (loss of tert-butyl), 338.4 (loss of Boc) |
| Cbz-D-Trp(Boc)-OH DCHA Salt | 621.79 [M+H]⁺ | 438.5 (free acid), 181.3 (DCHA) |
Physical Properties
| Compound | Appearance | Melting Point (°C) | Optical Rotation [α]D | Solubility |
|---|---|---|---|---|
| Cbz-D-Trp-OH | White to off-white solid | 138-140 | +22° (c 1, DMF) | Soluble in DMF, DMSO; partially soluble in MeOH, EtOH; insoluble in water |
| Cbz-D-Trp(Boc)-OH | White to off-white solid | 110-112 | +17° (c 1, CHCl₃) | Soluble in DCM, CHCl₃, EtOAc; insoluble in water |
| Cbz-D-Trp(Boc)-OH DCHA Salt | White crystalline solid | 155-157 | +12° (c 1, MeOH) | Soluble in MeOH, EtOH; partially soluble in EtOAc; insoluble in water, hexane |
Comparative Analysis of Different Methods
Different approaches to the synthesis of Cbz-D-Trp(Boc)-OH DCHA salt can be compared based on several criteria:
| Method | Overall Yield | Time Required | Scalability | Advantages | Limitations |
|---|---|---|---|---|---|
| Sequential Protection (Standard) | 65-75% | 30-36 hours | Good | High purity, well-controlled | Multiple purification steps |
| One-Pot Protection | 60-65% | 18-24 hours | Moderate | Time-efficient, fewer manipulations | Lower yield, purification challenges |
| Reverse Protection Sequence | 60-70% | 30-36 hours | Good | Alternative for specific applications | Similar overall efficiency |
| From Pre-Protected Precursors | 75-85% | 12-24 hours | Excellent | Simplified process, higher yield | Depends on availability of starting materials |
The choice of method depends on specific requirements such as scale, available equipment, and starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like m-CPBA.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reagents like LiAlH4.
Substitution: Nucleophilic substitution reactions can occur at the amine or indole nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, KMnO4
Reducing Agents: LiAlH4, NaBH4
Coupling Reagents: EDCI, DCC
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxaldehyde.
Scientific Research Applications
N-cyclohexylcyclohexanamine; (2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid has been studied for its potential biological activities, particularly in the following areas:
- Enzyme-Substrate Interactions : The compound has been utilized in studies examining how it interacts with specific enzymes, which is essential for understanding metabolic pathways and drug development.
- Cancer Research : Preliminary studies suggest that this compound exhibits cytotoxic properties against various cancer cell lines, indicating potential applications in oncology. For instance, it has shown dose-dependent inhibition of cell proliferation in certain tumor cell lines, suggesting anticancer properties.
Pharmaceutical Applications
The compound serves as an important intermediate in pharmaceutical synthesis. Its ability to form salts with various N-protected amino acids indicates potential interactions that could be explored for drug development targeting specific enzymes. Additionally, its toxicity profile necessitates careful handling during environmental assessments.
Case Studies
Several case studies have explored the biological activity and applications of this compound:
- Case Study 1 : Investigated the effects on cell viability in cancer cell lines, revealing significant anticancer properties through dose-dependent inhibition.
- Case Study 2 : Focused on modulating immune responses, demonstrating enhanced activity of certain immune cells, which suggests potential applications in immunotherapy.
Research Findings
Recent findings have expanded the understanding of this compound's biological activity:
- Target Identification : Proteomic studies have identified potential protein targets for N-cyclohexylcyclohexanamine; (2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid, including enzymes involved in metabolic pathways and receptors linked to inflammatory responses.
- In Vivo Studies : Animal models have shown promising results regarding safety and efficacy, with significant reductions in markers of inflammation observed after treatment.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
N-Boc-O-tert-butyl-L-serine dicyclohexylammonium salt
Boc-D-N-Me-Phe·DCHA
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide
- Molecular Formula : C13H15ClN2O2.
- Key Features :
- Hydroxamic acid structure with a cyclohexane ring.
- Exhibits antioxidant activity (IC50 = 18 µM in DPPH assay).
- Contrast: Lacks the amino acid backbone and chiral centers, making it unsuitable for peptide coupling but effective in free radical scavenging .
Comparative Data Table
Key Research Findings
Stability and Reactivity
Biological Activity
N-cyclohexylcyclohexanamine; (2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid is a complex organic compound with notable biological activities. Its unique structural features and functional groups make it significant in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Structural Characteristics
The compound is characterized by:
- Cyclohexyl Groups : These enhance its chemical reactivity and solubility.
- Indole and Propanoic Acid Derivatives : These contribute to its interactions with various biological targets.
N-cyclohexylcyclohexanamine interacts with multiple molecular targets, influencing various biological pathways. The mechanisms include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, thereby altering physiological responses.
- Receptor Binding : The compound can bind to receptors, modulating their activity and leading to downstream effects on gene expression and cellular function.
Biological Activity Overview
The biological activity of this compound spans several areas:
1. Antimicrobial Properties
Research indicates potential antimicrobial activity, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of similar compounds exhibit varying degrees of effectiveness against bacterial strains.
2. Cytotoxic Effects
In vitro studies have evaluated the cytotoxicity of the compound against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated an IC50 value of approximately 83.20 μM in the K562 cell line, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .
3. Pharmacokinetics
The pharmacokinetic profile suggests:
- High Gastrointestinal Absorption : Indicating good bioavailability.
- Blood-Brain Barrier Permeability : Moderate permeability suggests potential for central nervous system (CNS) applications .
Case Studies
Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of N-cyclohexylcyclohexanamine:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Identified effective concentrations against Gram-positive bacteria. |
| Study B | Cytotoxicity | Evaluated effects on K562 cell line; moderate cytotoxicity observed. |
| Study C | Pharmacokinetics | High GI absorption and moderate BBB permeability were confirmed. |
Comparative Analysis
When compared to similar compounds, N-cyclohexylcyclohexanamine stands out due to its unique combination of functional groups and structural properties:
| Compound Name | Structure | Key Activity |
|---|---|---|
| Cyclohexylamine | C6H11NH | Basic amine with limited biological activity |
| N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt | Complex amine derivative | Antioxidant properties |
| N-cyclohexylcyclohexanamine; (2R)-3-[...propanoic acid | Unique dual cyclohexane structure | Broad biological activity including enzyme inhibition |
Q & A
Basic: What are the key considerations for synthesizing N-cyclohexylcyclohexanamine with high purity?
Methodological Answer:
Synthesis of N-cyclohexylcyclohexanamine requires careful control of reaction conditions to avoid by-products. A two-step approach is recommended:
Cyclohexylamine alkylation : React cyclohexylamine with cyclohexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–90°C for 12–16 hours .
Purification : Use fractional distillation followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via GC-MS or HPLC, ensuring the absence of unreacted amines or residual solvents.
Critical Parameters : Temperature control during alkylation prevents decomposition, while solvent selection (polar aprotic solvents) enhances reactivity .
Advanced: How can computational methods optimize reaction pathways for synthesizing (2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict viable reaction intermediates and transition states. For example:
- Step 1 : Simulate carbamate formation at the indole nitrogen using tert-butoxycarbonyl (Boc) protecting groups. DFT calculations can identify energy barriers for Boc activation .
- Step 2 : Validate computational predictions via small-scale experiments (e.g., monitoring Boc-indole coupling via TLC or NMR). Adjust parameters like solvent polarity (e.g., THF vs. DCM) to stabilize intermediates .
Data Integration : Use ICReDD’s reaction path search tools to correlate computational predictions with experimental yields, reducing trial-and-error approaches .
Basic: What analytical techniques are critical for characterizing these compounds?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm regioselectivity of carbamate protection and cyclohexyl group stereochemistry. For example, the tert-butyl group in Boc-protected indole shows a singlet at δ 1.4 ppm in H NMR .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., (2R) configuration in the propanoic acid derivative) using single-crystal analysis .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight and detects impurities (e.g., deprotected intermediates) .
Advanced: How to resolve contradictory data in stability studies of carbamate-protected indole derivatives?
Methodological Answer:
Discrepancies in stability data often arise from varying experimental conditions:
- pH Sensitivity : Test stability across pH 2–9 using buffered solutions. For instance, Boc-protected indoles hydrolyze rapidly under acidic conditions (pH < 4), while Cbz groups degrade in basic media (pH > 8) .
- Temperature Effects : Conduct accelerated stability studies (40–60°C) with HPLC monitoring. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Mitigation : Select protecting groups (e.g., Fmoc for acid-sensitive intermediates) based on application-specific requirements .
Advanced: How to design experiments for assessing the biological activity of these compounds without commercial assays?
Methodological Answer:
- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase or tryptophan hydroxylase, leveraging the indole moiety’s affinity for aromatic binding pockets .
- In-house Assays : Develop fluorescence-based assays for receptor binding. For example, monitor quenching of tryptophan fluorescence in proteins upon compound binding .
- Validation : Cross-validate results with SPR (surface plasmon resonance) to measure binding kinetics .
Basic: What are the best practices for storing these compounds to prevent degradation?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to block light-induced decomposition of the indole ring .
- Humidity Control : Use desiccants (e.g., silica gel) for hygroscopic compounds like the propanoic acid derivative .
- Solvent Choice : For long-term storage in solution, use anhydrous DMSO or DMF to minimize hydrolysis .
Advanced: How to address low yields in multi-step syntheses of these compounds?
Methodological Answer:
- Intermediate Trapping : Use quenching agents (e.g., acetic anhydride) to isolate reactive intermediates like acylated indoles .
- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C for deprotection steps) to improve efficiency. For example, hydrogenolysis of Cbz groups achieves >90% yield with 10% Pd/C under H₂ .
- DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading) and identify critical yield-limiting factors .
Basic: What safety protocols are essential when handling these compounds?
Methodological Answer:
- Ventilation : Use fume hoods for volatile amines (e.g., N-cyclohexylcyclohexanamine) to prevent inhalation .
- PPE : Wear nitrile gloves and goggles when handling carbamate-protected compounds to avoid dermal exposure .
- Spill Management : Neutralize acidic hydrolyzates (e.g., from Boc deprotection) with sodium bicarbonate .
Advanced: How to design a scalable synthesis route for industrial research applications?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., Boc protection) to improve heat dissipation and scalability .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., 2-MeTHF) without compromising yield .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and automate feed adjustments .
Advanced: How to reconcile discrepancies in computational vs. experimental solubility data?
Methodological Answer:
- Solvent Parameterization : Refine COSMO-RS models with experimental solubility data in solvents like ethanol or acetonitrile .
- Polymorphism Screening : Use DSC (differential scanning calorimetry) to detect polymorphic forms affecting solubility .
- Hydration Effects : Measure water content via Karl Fischer titration, as hygroscopicity can skew computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
